Physicochemical Differentiation: Topological Polar Surface Area (TPSA) vs. Isobutyramide Analog
The target compound (pivalamide) exhibits a computed topological polar surface area (TPSA) of 58.1 Ų [1]. Although a directly measured TPSA for the isobutyramide analog N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide (CAS 1798030-96-2) is not published in any accessible database, the two compounds share an identical heavy-atom count and hydrogen-bond donor/acceptor profile, resulting in a structurally equivalent TPSA. Consequently, TPSA alone cannot distinguish these analogs for passive permeability or oral absorption predictions. This absence of differential physicochemical data underscores the need for bespoke experimental characterization before selecting one analog over another for any absorption-critical application.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 58.1 Ų (computed, PubChem) |
| Comparator Or Baseline | N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide (CAS 1798030-96-2): TPSA not publicly reported; structurally predicted to be 58.1 Ų |
| Quantified Difference | 0 Ų (predicted; no experimental data available) |
| Conditions | Computed descriptor; PubChem Cactvs 3.4.6.11 (PubChem release 2019.06.18) |
Why This Matters
TPSA is a key in silico filter for predicting passive oral absorption and blood–brain barrier penetration in early-stage drug discovery; the absence of a measurable difference means procurement selection between these analogs cannot be guided by this parameter.
- [1] PubChem Compound Summary for CID 71807417. Computed descriptors: TPSA 58.1 Ų. National Center for Biotechnology Information. Accessed 2026-04-29. View Source
